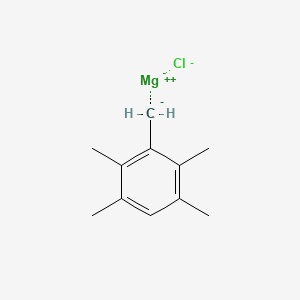
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are crucial in forming carbon-carbon bonds, making them valuable in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylbenzylmagnesium chloride is synthesized by reacting 2,3,5,6-tetramethylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,3,5,6-Tetramethylbenzyl chloride+Mg→2,3,5,6-Tetramethylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetramethylbenzylmagnesium chloride involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product. The compound is then diluted to a 0.25 M concentration in THF for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetramethylbenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. It can also participate in substitution reactions and coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in the formation of biaryl compounds through reactions with aryl halides.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from coupling reactions with aryl halides.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that eventually lead to the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzylmagnesium chloride
- 3-Methylbenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2,3,5,6-Tetramethylbenzylmagnesium chloride is unique due to the presence of four methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can provide steric hindrance, affecting the compound’s behavior compared to other Grignard reagents.
Propriétés
Formule moléculaire |
C11H15ClMg |
|---|---|
Poids moléculaire |
206.99 g/mol |
Nom IUPAC |
magnesium;3-methanidyl-1,2,4,5-tetramethylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DKDVWNZBXQDSIT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1C)[CH2-])C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
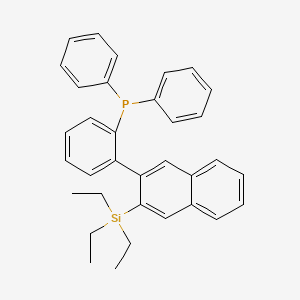

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

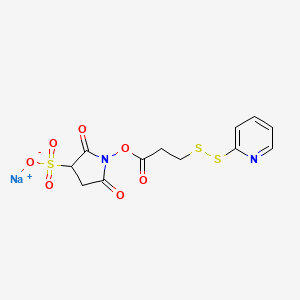
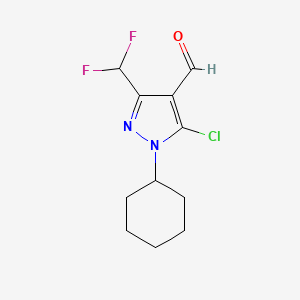
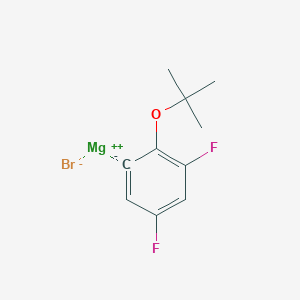

![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)

